molecular formula C23H27N3O5 B2497895 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 891124-49-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2497895
CAS No.: 891124-49-5
M. Wt: 425.485
InChI Key: NWSURMSBECXGGJ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a high-purity chemical compound for research use only. It is built on a 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle known for its significant thermal stability and diverse biological activity profile . This particular pharmacophore is extensively investigated in medicinal chemistry for developing novel anticancer agents, with demonstrated mechanisms of action including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical for cancer cell proliferation and survival . The structural motif of a 1,3,4-oxadiazole linked to a benzamide is a recognized framework in the design of potential therapeutics, as seen in related compounds under investigation . The 3,4,5-triethoxybenzamide moiety contributes to the molecule's properties, potentially influencing its bioavailability and target interaction. Researchers value this compound for its potential application in oncology and chemical biology, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against malignant cells . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSURMSBECXGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl 3,4,5-triethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agrochemicals: The compound has shown promise as a pesticide or herbicide, providing effective control of pests and weeds.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The oxadiazole ring and the aromatic substituents play a crucial role in binding to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Triethoxy vs. Trimethoxy Groups

The 3,4,5-triethoxybenzamide group distinguishes this compound from trimethoxy analogs like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (). This substitution may also alter metabolic stability, as ethoxy groups are less prone to demethylation by cytochrome P450 enzymes .

Core Heterocycle Modifications

The 1,3,4-oxadiazole core is shared with compounds in (e.g., 7c–7f), which feature sulfanyl linkages and thiazole substituents. However, the dimethylphenyl substituent may improve steric shielding, enhancing stability against enzymatic degradation .

Comparison with Agrochemical Benzamides

lists benzamide-based pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide). The target compound’s triethoxy group and dimethylphenyl substituent could position it as a candidate for herbicidal or fungicidal activity, though chlorinated analogs like etobenzanid exhibit higher electrophilicity for target binding. The lack of halogenation in the target compound may reduce environmental persistence but also lower pesticidal potency .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 1,3,4-Oxadiazole 3,4,5-Triethoxybenzamide, 2,5-dimethylphenyl ~433* N/A High lipophilicity, stable core
4-(3,4,5-Trimethoxybenzylidene)-oxazol-5-one Oxazolone 3,4,5-Trimethoxyphenyl 430 N/A Anticancer activity (combretastatin analog)
7c () 1,3,4-Oxadiazole Sulfanyl, thiazole 375 134–178 Moderate solubility, thiol-reactive
Etobenzanid () Benzamide 2,3-Dichlorophenyl, ethoxymethoxy 314 N/A Herbicidal, chlorinated
4-Chloro-N-[...]benzamide () 1,3,4-Oxadiazole Chlorophenyl, thioxo 337 N/A Antifungal/antibacterial

*Estimated based on structural formula.

Research Implications and Gaps

  • Comparative studies with trimethoxy variants are needed to validate substituent effects .
  • Agrochemical Potential: While lacking halogenation, the compound’s benzamide-oxadiazole hybrid structure could be optimized for selective herbicidal action, leveraging steric bulk to target specific enzymes .
  • Synthetic Challenges : The triethoxy group may complicate synthesis due to steric hindrance during benzamide coupling, necessitating optimized catalytic conditions .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that belongs to the oxadiazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in neurodegenerative diseases and as a cholinesterase inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N3O3 with a molecular weight of approximately 396.45 g/mol. The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets.

Property Value
Molecular FormulaC23H24N3O3
Molecular Weight396.45 g/mol
CAS Number891125-44-3

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Studies indicate that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .

Cholinesterase Inhibition

Research has shown that compounds similar to this compound exhibit significant inhibition of AChE and BChE. This inhibition is particularly relevant for treating conditions like Alzheimer's disease and myasthenia gravis. The mechanism involves non-covalent interactions that block the active site of these enzymes .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It has been reported that oxadiazole derivatives can reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

In vivo studies have demonstrated that certain oxadiazole derivatives can protect neuronal cells from apoptosis and neurodegeneration. This is particularly important in the context of neurodegenerative diseases where oxidative stress and cholinergic dysfunction play pivotal roles .

Case Studies

  • Inhibition Studies : A study on related oxadiazoles demonstrated IC50 values ranging from 12.8 to 99.2 µM against AChE, indicating potent inhibitory effects that could be leveraged for therapeutic purposes .
  • Neuroprotection : In murine models, compounds with similar structures showed significant neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress markers .

Q & A

Q. Critical Conditions :

  • Temperature : Reflux conditions (80–120°C) for cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (petroleum ether/ethanol) .

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